Pregna-1,4-diene-3,20-dione, 9-chloro-11,17-dihydroxy-16-methyl-21-(phosphonooxy)-, disodium salt, (11beta,16beta)-

Description

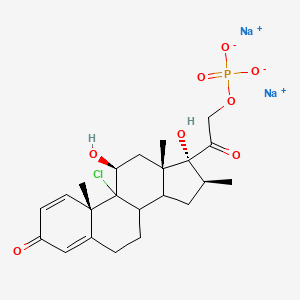

The compound Pregna-1,4-diene-3,20-dione, 9-chloro-11,17-dihydroxy-16-methyl-21-(phosphonooxy)-, disodium salt, (11β,16β)- (referred to herein as the target compound) is a synthetic corticosteroid derivative. Its structure includes a 9-chloro substituent, 11β- and 17α-hydroxy groups, a 16β-methyl group, and a phosphonooxy ester at C-21, which is neutralized as a disodium salt. This phosphate ester enhances water solubility, making it suitable for injectable or topical formulations .

Key structural features:

- C9: Chlorine substitution (uncommon compared to fluoro in most corticosteroids).

- C16: β-methyl group (influences glucocorticoid receptor selectivity).

- C21: Phosphonooxy ester (improves solubility and acts as a prodrug).

Properties

CAS No. |

94135-39-4 |

|---|---|

Molecular Formula |

C22H28ClNa2O8P |

Molecular Weight |

532.9 g/mol |

IUPAC Name |

disodium;[2-[(10S,11S,13S,16S,17R)-9-chloro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] phosphate |

InChI |

InChI=1S/C22H30ClO8P.2Na/c1-12-8-16-15-5-4-13-9-14(24)6-7-19(13,2)21(15,23)17(25)10-20(16,3)22(12,27)18(26)11-31-32(28,29)30;;/h6-7,9,12,15-17,25,27H,4-5,8,10-11H2,1-3H3,(H2,28,29,30);;/q;2*+1/p-2/t12-,15?,16?,17-,19-,20-,21?,22-;;/m0../s1 |

InChI Key |

SIKHUOWRLRCONQ-GUVJFHCYSA-L |

Isomeric SMILES |

C[C@H]1CC2C3CCC4=CC(=O)C=C[C@@]4(C3([C@H](C[C@@]2([C@]1(C(=O)COP(=O)([O-])[O-])O)C)O)Cl)C.[Na+].[Na+] |

Canonical SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COP(=O)([O-])[O-])O)C)O)Cl)C.[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

The synthesis of Pregna-1,4-diene-3,20-dione, 9-chloro-11,17-dihydroxy-16-methyl-21-(phosphonooxy)-, disodium salt, (11beta,16beta)- involves multiple steps, starting from basic steroidal precursors. The process typically includes chlorination, hydroxylation, and phosphorylation reactions under controlled conditions. Industrial production methods often utilize advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different derivatives, depending on the reagents and conditions used.

Reduction: Reduction reactions can modify the functional groups, leading to different pharmacological properties.

Substitution: Substitution reactions, especially at the chlorine and hydroxyl sites, can produce a range of analogs with varying biological activities.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Scientific Research Applications

Pharmaceutical Applications

Anti-inflammatory Treatments

The compound has been demonstrated to be effective in treating various inflammatory conditions. Studies indicate that it exhibits potent glucocorticoid activity comparable to established corticosteroids like budesonide. Its mechanism involves the inhibition of pro-inflammatory cytokines and the modulation of immune responses, making it suitable for conditions such as asthma, allergic rhinitis, and dermatitis .

Topical Formulations

Pregna-1,4-diene-3,20-dione has been incorporated into topical formulations for dermatological use. Its ability to penetrate the skin and exert localized effects allows for effective treatment of skin disorders. Formulations typically contain concentrations ranging from 0.01% to 0.1% active steroid .

Case Studies

Study on Efficacy in Asthma Management

A clinical trial evaluated the efficacy of a formulation containing Pregna-1,4-diene-3,20-dione in patients with moderate to severe asthma. The study found that patients experienced significant improvements in lung function and a reduction in the frequency of asthma exacerbations compared to a placebo group. The compound was well-tolerated with minimal side effects reported .

Dermatological Use in Psoriasis

A case study highlighted the use of Pregna-1,4-diene-3,20-dione in treating psoriasis. Patients applying a topical formulation showed a marked reduction in psoriatic plaques after four weeks of treatment. The study concluded that the compound's anti-inflammatory properties contributed significantly to its effectiveness in managing this chronic skin condition .

Mechanism of Action

The compound exerts its effects by binding to glucocorticoid receptors, leading to the modulation of gene expression. This interaction inhibits the production of pro-inflammatory cytokines and promotes the synthesis of anti-inflammatory proteins. The molecular targets include various transcription factors and signaling pathways involved in the immune response .

Comparison with Similar Compounds

Structural and Molecular Comparisons

Below is a comparative analysis of the target compound with structurally related corticosteroids:

Pharmacological and Metabolic Differences

Receptor Affinity :

Metabolism :

- Phosphate esters (e.g., target compound, betamethasone sodium phosphate) are hydrolyzed by phosphatases to active free alcohols. The rate of hydrolysis affects duration: slower conversion may prolong action .

- The 9-chloro group in the target compound may slow hepatic metabolism compared to fluoro-substituted analogues, as seen in cyclomethasone .

- Solubility and Formulation: Phosphate esters (disodium salts) improve water solubility, enabling intravenous or ophthalmic use. Betamethasone and dexamethasone phosphates are clinical standards . Lipophilic esters (e.g., diflucortolone valerate) favor topical use due to enhanced skin penetration .

Key Research Findings

- Hydrolysis Kinetics : Cyclomethasone (target compound analogue) showed 40% slower hydrolysis in human lung tissue than beclomethasone dipropionate, correlating with extended therapeutic effect .

- Receptor Binding : 16β-methyl corticosteroids exhibit 5–10× higher glucocorticoid vs. mineralocorticoid activity compared to 16α-methyl variants .

- Chlorine vs. Fluorine : 9-Cl substitution reduces receptor affinity by ~30% compared to 9-F in in vitro models, but this may lower systemic toxicity .

Biological Activity

Pregna-1,4-diene-3,20-dione, 9-chloro-11,17-dihydroxy-16-methyl-21-(phosphonooxy)-, disodium salt, commonly referred to as a derivative of dexamethasone phosphate, is a synthetic glucocorticoid. This compound exhibits significant biological activity primarily through its anti-inflammatory and immunosuppressive properties. Understanding its biological mechanisms and effects is crucial for its application in therapeutic contexts.

Molecular Formula: C22H28ClO8P·2Na

Molecular Weight: 516.4 g/mol

CAS Number: 2392-39-4

This compound is characterized by the presence of a phosphonooxy group which enhances its solubility and bioavailability compared to its parent compound dexamethasone.

The primary mechanism of action for this glucocorticoid involves binding to the glucocorticoid receptor (GR), leading to the modulation of gene expression associated with inflammation and immune responses. This interaction results in:

- Inhibition of pro-inflammatory cytokines: It suppresses the production of various cytokines such as IL-6, IL-1β, and TNF-α.

- Reduction of leukocyte infiltration: The compound inhibits the migration of immune cells to sites of inflammation.

- Stabilization of lysosomal membranes: This action prevents the release of proteolytic enzymes that contribute to tissue damage during inflammatory responses.

In Vitro Studies

Research has demonstrated that dexamethasone phosphate significantly reduces LPS-induced production of RANTES and TGF-β1 in BV-2 microglia at concentrations ranging from 1 to 4 µM. Additionally, it reverses LPS-induced decreases in IL-10 levels and inhibits LPS-induced migration of these cells at a concentration of 4 µM .

| Study | Concentration | Effect Observed |

|---|---|---|

| BV-2 Microglia | 1 - 4 µM | Reduced RANTES and TGF-β1 production |

| BV-2 Microglia | 4 µM | Increased IL-10 levels; inhibited cell migration |

In Vivo Studies

In animal models, administration of dexamethasone phosphate has shown promising results:

- Motor Activity: Decreased motor activity and reduced adrenal weight in rats when administered at a concentration of 5 µg/ml in drinking water.

- Arthritis Model: Dexamethasone phosphate (1.6 mg/kg/day) reduced joint swelling in collagen-induced arthritis models after seven days of treatment .

| Animal Model | Dosage | Outcome |

|---|---|---|

| Rat Model | 5 µg/ml | Decreased motor activity; reduced adrenal weight |

| Arthritis Model | 1.6 mg/kg/day | Reduced joint swelling |

Case Studies

Several clinical studies have evaluated the efficacy of dexamethasone phosphate in various conditions:

- Inflammatory Diseases: A study reported significant improvements in patients with chronic inflammatory conditions when treated with dexamethasone phosphate.

- Dermatological Applications: In veterinary medicine, formulations containing this compound have effectively treated hypersensitivity dermatitis in cats .

Q & A

Q. What synthetic strategies are optimal for synthesizing the 9-chloro-11β,16β-methylpregna-1,4-diene backbone?

The synthesis of the steroidal backbone requires regioselective halogenation and stereochemical control. Key steps include:

- Chlorination at C9 : Use electrophilic chlorinating agents (e.g., N-chlorosuccinimide) under anhydrous conditions to minimize side reactions at other positions .

- Stereochemical control at C11β and C16β : Employ chiral auxiliaries or enzymatic catalysis to ensure correct spatial orientation, critical for biological activity .

- Phosphorylation at C21 : React the hydroxyl group at C21 with phosphoryl chloride (POCl₃) followed by neutralization with sodium hydroxide to form the disodium salt .

Q. How can impurities in the synthesized compound be profiled and quantified?

Impurity profiling involves:

- HPLC with photodiode array detection : Use a C18 column (e.g., Waters XBridge BEH C18, 3.5 µm) with a gradient of acetonitrile/water (0.1% trifluoroacetic acid). Monitor at 240 nm for steroidal absorbance .

- LC-MS/MS : Identify structural analogs (e.g., 17-valerate or 21-acetate derivatives) as common synthesis byproducts .

- Reference standards : Compare retention times and fragmentation patterns with certified impurities like Betamethasone Impurity J (EP) .

Q. What analytical methods are recommended for structural elucidation?

- NMR spectroscopy : Assign stereochemistry via - COSY and NOESY experiments to confirm β-orientation at C11 and C16 .

- IR spectroscopy : Validate the phosphonooxy group (P=O stretch at ~1250 cm⁻¹) and hydroxyl groups (broad peaks at 3200–3600 cm⁻¹) .

- X-ray crystallography : Resolve crystal structures to confirm spatial arrangement, particularly for the 16β-methyl group .

Advanced Research Questions

Q. How do in vitro and in vivo pharmacokinetic profiles of this compound compare, and what experimental designs address discrepancies?

- In vitro assays : Use Caco-2 cell monolayers to assess permeability. The phosphonooxy group enhances solubility but may reduce membrane penetration .

- In vivo studies : Administer radiolabeled analogs (e.g., deuterated at C6) to track systemic distribution. Isotopic labeling (e.g., ) allows quantification via mass spectrometry .

- Discrepancy mitigation : Adjust formulations (e.g., liposomal encapsulation) to improve bioavailability if in vitro-in vivo correlations (IVIVC) fail .

Q. What mechanisms underlie stability degradation under varying pH conditions, and how are they mitigated?

- Degradation pathways :

- Stabilization strategies :

Q. How can isotopic labeling (e.g., deuterium) be utilized to study metabolic pathways?

- Synthetic incorporation : Introduce deuterium at metabolically stable positions (e.g., C6) via catalytic deuteration or deuterated reagents .

- Tracing metabolites : Use LC-MS to detect deuterated fragments in urine or plasma, identifying phase I/II metabolites (e.g., hydroxylation at C17 or glucuronidation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.